3-Aminopent-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

APEA can be synthesized through the nucleophilic addition of ammonia to 3-chloropent-2-enoic acid in the presence of a base. APEA can also be synthesized from alternative precursors.Molecular Structure Analysis

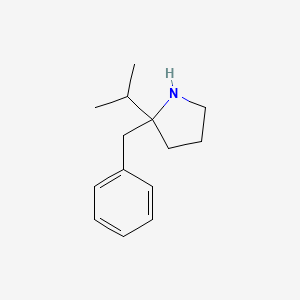

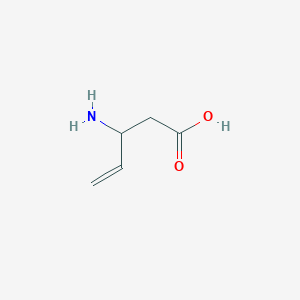

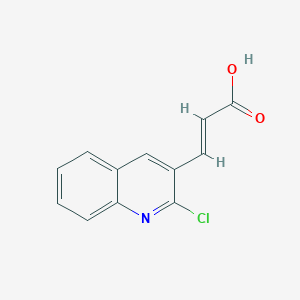

The molecular structure of APEA is represented by the formula C5H7NO2. The IUPAC Standard InChI is InChI=1S/C5H9NO2/c1-2-4 (6)3-5 (7)8/h2,4H,1,3,6H2, (H,7,8) .科学的研究の応用

Synthesis and Structural Analysis

3-Aminopent-4-enoic acid serves as a foundational compound in the synthesis and structural analysis of various organic molecules. Its derivatives and related compounds have been extensively studied for their molecular structures and bonding characteristics. For instance, the structural investigation of N-Phenylmaleamic acid, a compound closely related to this compound, revealed planar molecules linked by hydrogen bonds, showcasing the intricate intermolecular interactions (K. Lo & S. Ng, 2009). Similarly, the synthesis of γ-fluorinated α-amino acids, including derivatives of this compound, highlights its utility in producing compounds with potential biological activities (K. Laue et al., 2000).

Biochemical Applications

In biochemical research, this compound and its analogs are pivotal in developing biosynthetic pathways for valuable compounds. A notable application is the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli, demonstrating the compound's role in producing biologically active molecules (Haoran Zhang & G. Stephanopoulos, 2016). Furthermore, the unusual beta-vinyl effect observed in biotransformations of 3-arylpent-4-enoic acids underscores the unique biochemical properties that can be harnessed for synthesizing enantiopure compounds (Ming Gao et al., 2006).

Material Science and Sensing

In material science, derivatives of this compound contribute to the development of novel materials with specific functional properties. For instance, a luminescent Tb-MOF material, synthesized using a compound structurally similar to this compound, demonstrates selective ion detection and vapor sensing capabilities, showcasing the material's potential in environmental monitoring and chemical sensing (Di-Ming Chen et al., 2017).

Peptide Synthesis

The molecule is also instrumental in peptide and pseudopeptide synthesis, as illustrated by the microwave-assisted preparation of cyclic pseudopeptides using cis-5-aminopent-3-enoic acid (cis-Apa) as a linker. This approach enables the efficient synthesis of macrocyclic peptidomimetics, highlighting the versatility of this compound derivatives in designing bioactive molecules (A. Baron et al., 2011).

作用機序

Target of Action

3-Aminopent-4-enoic acid, also known as DL-Allylglycine, primarily targets the Glutamate Decarboxylase (GAD) . GAD is an enzyme responsible for the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.

Mode of Action

The compound acts as an inhibitor of GAD . By inhibiting this enzyme, it disrupts the conversion of glutamate to GABA. This disruption can lead to an increase in the concentration of glutamate and a decrease in the concentration of GABA. The imbalance between these two neurotransmitters can result in excitatory and inhibitory signals in the brain, leading to convulsant activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . This pathway is critical for maintaining the balance of excitation and inhibition in the brain. By inhibiting GAD, this compound disrupts this balance, potentially leading to neurological disorders such as epilepsy .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed in the body

Result of Action

The primary result of this compound’s action is the induction of convulsant activity . This is due to the disruption of the balance between excitatory and inhibitory neurotransmitters in the brain. It has been used in studies to induce epileptic seizures .

Safety and Hazards

生化学分析

Biochemical Properties

3-Aminopent-4-enoic acid is known to be a glutamate decarboxylase (GAD) inhibitor . GAD is an enzyme that catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA) and CO2. By inhibiting GAD, this compound can affect the levels of GABA, an important neurotransmitter in the nervous system .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a GAD inhibitor. By inhibiting GAD, it can potentially influence cell function by altering the levels of GABA. This could impact cell signaling pathways, gene expression, and cellular metabolism . Detailed studies on the specific cellular effects of this compound are currently limited.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme GAD. As a GAD inhibitor, it prevents the conversion of glutamate to GABA, thereby influencing the levels of these neurotransmitters in the cell . This can lead to changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. It is known that the compound has convulsant activity and can be used in studies to induce epileptic seizures . This suggests that the effects of this compound may vary over time, potentially influencing its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Given its role as a GAD inhibitor and its convulsant activity, it is likely that the effects of this compound would vary with dosage, potentially leading to threshold effects or toxic effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutamate decarboxylation, where it acts as a GAD inhibitor . This could potentially affect metabolic flux or metabolite levels, particularly those related to the neurotransmitters glutamate and GABA.

特性

IUPAC Name |

3-aminopent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDXWYBYQUVMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)

![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)